molecular formula C12H26O2 B079568 Dipentoxyethane CAS No. 13002-08-9

Dipentoxyethane

Cat. No.: B079568
CAS No.: 13002-08-9
M. Wt: 202.33 g/mol
InChI Key: MIAGHUUTGZIIJW-UHFFFAOYSA-N
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Description

Pentane, 1,1’-[ethylidenebis(oxy)]bis- is an organic compound with the molecular formula C10H22O2. It is also known by other names such as 1,1’-[ethylidenebis(oxy)]dibutane. This compound is characterized by the presence of two pentane chains connected by an ethylidene bridge through oxygen atoms. It is a colorless liquid with a distinct odor and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,1’-[ethylidenebis(oxy)]bis- typically involves the reaction of pentanol with acetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired acetal product. The general reaction can be represented as follows:

2 C5H11OH + CH3CHO → (C5H11O)2CHCH3 + H2O\text{2 C5H11OH + CH3CHO → (C5H11O)2CHCH3 + H2O} 2 C5H11OH + CH3CHO → (C5H11O)2CHCH3 + H2O

Industrial Production Methods

In industrial settings, the production of Pentane, 1,1’-[ethylidenebis(oxy)]bis- is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The process involves continuous distillation to separate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,1’-[ethylidenebis(oxy)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ethylidene bridge can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids such as pentanoic acid.

    Reduction: Alcohols such as pentanol.

    Substitution: Substituted acetals depending on the nucleophile used.

Scientific Research Applications

Pentane, 1,1’-[ethylidenebis(oxy)]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized as a stabilizer and intermediate in the production of polymers and other chemicals.

Mechanism of Action

The mechanism by which Pentane, 1,1’-[ethylidenebis(oxy)]bis- exerts its effects involves the interaction of its ethylidene bridge with various molecular targets. The oxygen atoms in the bridge can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also act as a Lewis base, donating electron pairs to electrophilic species.

Comparison with Similar Compounds

Similar Compounds

    Propane, 1,1’-[ethylidenebis(oxy)]bis-: Similar structure but with shorter alkyl chains.

    Benzene, 1,1’-[ethylidenebis(oxy-2,1-ethanediyl)]bis-: Contains aromatic rings instead of alkyl chains.

Uniqueness

Pentane, 1,1’-[ethylidenebis(oxy)]bis- is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer chain length is advantageous, such as in the production of high-molecular-weight polymers.

Properties

IUPAC Name

1-(1-pentoxyethoxy)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-4-6-8-10-13-12(3)14-11-9-7-5-2/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAGHUUTGZIIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(C)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065318
Record name Pentane, 1,1'-[ethylidenebis(oxy)]bis-
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Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13002-08-9
Record name 1,1′-[Ethylidenebis(oxy)]bis[pentane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13002-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 1,1'-(ethylidenebis(oxy))bis-
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Record name Pentane, 1,1'-[ethylidenebis(oxy)]bis-
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Record name Pentane, 1,1'-[ethylidenebis(oxy)]bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[ethylidenebis(oxy)]bispentane
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